molecular formula C24H34F2N4O2 B3809591 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide

Cat. No.: B3809591
M. Wt: 448.5 g/mol
InChI Key: XZIKAAVMTFESSA-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a piperazine ring, and a difluorophenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the difluorophenyl group. Common synthetic routes may involve:

    Formation of Piperidine Ring: Starting from cyclopentanone, the piperidine ring can be synthesized through a series of reactions including amination and cyclization.

    Formation of Piperazine Ring: The piperazine ring can be synthesized from ethylenediamine and a suitable dihalide.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide derivatives: These compounds share a similar acetamide group but differ in their aromatic substituents.

    Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself or its substituted derivatives.

    Piperazine derivatives: Compounds containing a piperazine ring, such as 1-benzylpiperazine.

Uniqueness

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide is unique due to its combination of a piperidine ring, a piperazine ring, and a difluorophenyl group. This unique structure may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F2N4O2/c25-20-7-3-4-18(23(20)26)16-30-13-10-27-24(32)21(30)14-22(31)28-15-17-8-11-29(12-9-17)19-5-1-2-6-19/h3-4,7,17,19,21H,1-2,5-6,8-16H2,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIKAAVMTFESSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CC3C(=O)NCCN3CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Reactant of Route 3
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Reactant of Route 4
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide

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